molecular formula C20H13NO2 B1616405 9-(p-Nitrobenzylidene)fluorene CAS No. 6954-71-8

9-(p-Nitrobenzylidene)fluorene

Cat. No.: B1616405
CAS No.: 6954-71-8
M. Wt: 299.3 g/mol
InChI Key: FBWMQKXKQKOJLO-UHFFFAOYSA-N
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Description

9-(p-Nitrobenzylidene)fluorene (CAS synonyms: 9-[(4-nitrophenyl)methylidene]fluorene, NSC-67716) is a fluorene derivative characterized by a nitro group (-NO₂) at the para position of the benzylidene substituent. Its molecular formula is C₂₀H₁₃NO₂, with a planar, conjugated structure that enables unique electronic and steric properties. The nitro group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

CAS No.

6954-71-8

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

9-[(4-nitrophenyl)methylidene]fluorene

InChI

InChI=1S/C20H13NO2/c22-21(23)15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H

InChI Key

FBWMQKXKQKOJLO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)[N+](=O)[O-]

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 9-(m-Nitrobenzylidene)fluorene

  • Molecular Formula: C₂₀H₁₃NO₂ (identical to the para isomer) .
  • Structural Differences : The nitro group is at the meta position, reducing conjugation symmetry compared to the para isomer.
  • Physical Properties : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 167.9 Ų) suggest slight differences in molecular packing and solubility compared to the para isomer .

Halogen-Substituted Analogues: 9-(p-Bromobenzylidene)fluorene

  • Synthesis : Prepared via condensation of fluorene and p-bromobenzaldehyde using sodium methoxide (mp: 148–149°C) .
  • Reactivity : Bromine’s electron-withdrawing effect is weaker than nitro, leading to lower electrophilicity. In cyanation reactions, arylidene derivatives like this yield high cyanated products (74%) under optimized conditions .

Non-Nitro Derivatives: 9-Benzylidenefluorene

  • Structure : Lacks the nitro group, with a simple benzylidene substituent (C₂₂H₁₆) .
  • Applications: Serves as a parent compound for synthesizing urea/thiourea derivatives, which exhibit carbonic anhydrase (CA) inhibition (IC₅₀ values: 21.4–25.3 μM) .

Multi-Substituted Derivatives: 9-(4-Fluorobenzylidene)-2,4,5,7-tetranitrofluorene

  • Structure : Contains a fluorine atom and four nitro groups, creating extreme electron deficiency .
  • Implications : Increased nitro substitution enhances thermal stability and reactivity in electrophilic substitutions but may reduce solubility due to higher molecular weight (MFCD00218435).

Comparative Data Table

Compound Molecular Formula Substituent Position/Type Melting Point (°C) Key Reactivity/Activity
9-(p-Nitrobenzylidene)fluorene C₂₀H₁₃NO₂ Para-nitro N/A High cyanation yields
9-(m-Nitrobenzylidene)fluorene C₂₀H₁₃NO₂ Meta-nitro N/A CCS: 167.9 Ų ([M+H]⁺)
9-(p-Bromobenzylidene)fluorene C₂₀H₁₃Br Para-bromo 148–149 74% cyanation yield
9-Benzylidenefluorene C₂₂H₁₆ Benzylidene N/A CA inhibition (IC₅₀: ~23 μM)
9-(4-Fluorobenzylidene)-tetranitrofluorene C₂₀H₉F₄N₄O₈ Multiple nitro, fluorine N/A High thermal stability

Materials Science

  • Electronic Properties : Nitro groups enhance charge-transfer interactions in conjugated systems, making these compounds candidates for organic semiconductors or sensors .

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